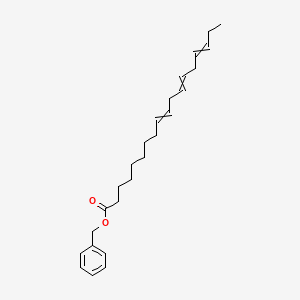
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12,15-Octadecatrienoic acid, phenylmethyl ester, (9Z,12Z,15Z)-: is a chemical compound that belongs to the class of fatty acid esters. It is derived from 9,12,15-octadecatrienoic acid, commonly known as linolenic acid, which is an essential fatty acid. The phenylmethyl ester form is created by esterifying the carboxyl group of linolenic acid with benzyl alcohol. This compound is characterized by its three conjugated double bonds in the cis configuration, making it a polyunsaturated fatty acid ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,12,15-octadecatrienoic acid, phenylmethyl ester, typically involves the esterification of linolenic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Linolenic acid+Benzyl alcoholAcid catalyst9,12,15-Octadecatrienoic acid, phenylmethyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to yield the free acid and benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Benzyl alcohol, 9,12,15-octadecatrienol.
Substitution: Linolenic acid, benzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of various polyunsaturated fatty acid derivatives. It is also used in studies involving the reactivity of conjugated double bonds.
Biology: In biological research, this compound is used to study the effects of polyunsaturated fatty acids on cell membranes and signaling pathways.
Industry: In the industrial sector, it is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.
Mecanismo De Acción
The biological activity of 9,12,15-octadecatrienoic acid, phenylmethyl ester, is primarily due to its polyunsaturated nature. The compound can integrate into cell membranes, affecting their fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammatory and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which catalyze the formation of these lipid mediators.
Comparación Con Compuestos Similares
- 9,12,15-Octadecatrienoic acid, methyl ester (Methyl linolenate)
- 9,12,15-Octadecatrienoic acid, ethyl ester (Ethyl linolenate)
- 9,12,15-Octadecatrienoic acid (Linolenic acid)
Comparison:
- Methyl and Ethyl Esters: These esters are similar in structure but differ in the alkyl group attached to the ester. They have similar reactivity but may differ in their physical properties such as boiling point and solubility.
- Linolenic Acid: The free acid form is more reactive in terms of esterification and other carboxyl group-related reactions. The ester forms are more stable and less prone to oxidation.
The uniqueness of 9,12,15-octadecatrienoic acid, phenylmethyl ester, lies in its phenylmethyl ester group, which can impart different solubility and reactivity characteristics compared to the methyl and ethyl esters.
Propiedades
Número CAS |
77509-02-5 |
|---|---|
Fórmula molecular |
C25H36O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
benzyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3 |
Clave InChI |
XOMBABWFKFXLII-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)

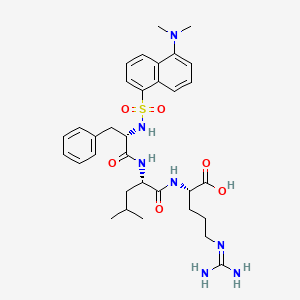

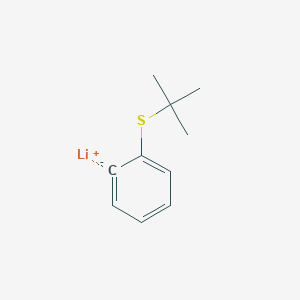
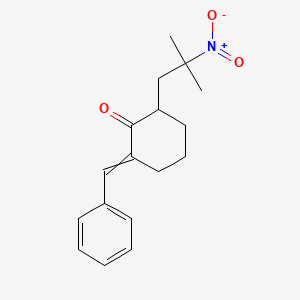

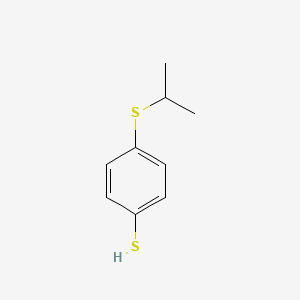
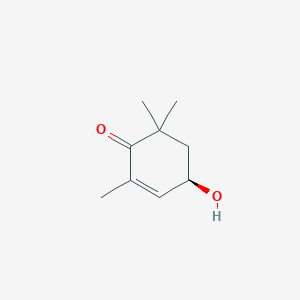
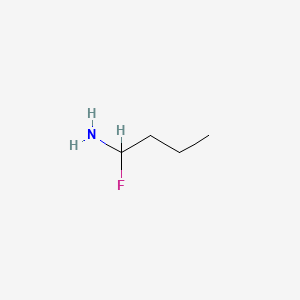
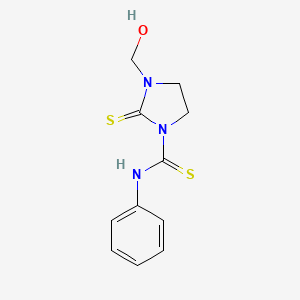
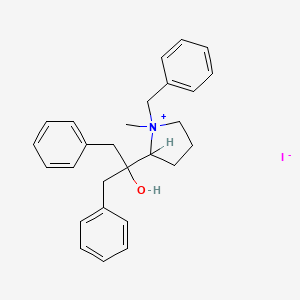
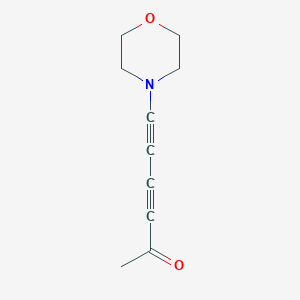
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
